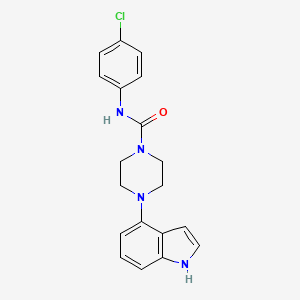

N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC8291339

Molecular Formula: C19H19ClN4O

Molecular Weight: 354.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19ClN4O |

|---|---|

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C19H19ClN4O/c20-14-4-6-15(7-5-14)22-19(25)24-12-10-23(11-13-24)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2,(H,22,25) |

| Standard InChI Key | VVVZKBOSNCHQEJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Cl |

| Canonical SMILES | C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Cl |

Introduction

Structural and Chemical Properties

N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide features a piperazine ring substituted at the 1-position with a carboxamide group bound to a 4-chlorophenyl ring and at the 4-position with an indole moiety . The indole group contributes to its planar aromatic structure, while the piperazine ring enhances solubility and conformational flexibility. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₉ClN₄O | |

| Molecular Weight | 354.84 g/mol | |

| SMILES Notation | O=C(NC1=CC=C(Cl)C=C1)N1CCN(C2=CC=CC3=C2C=CN3)CC1 | |

| Purity | 98% | |

| CAS Registry Number | 732973-87-4 |

The compound’s stability is influenced by the electron-withdrawing chloro substituent on the phenyl ring, which reduces susceptibility to oxidative degradation. Hydrogen bonding sites on the carboxamide and indole nitrogen atoms suggest potential interactions with biological targets .

Synthesis and Reactivity

The synthesis of N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide typically proceeds via a two-step protocol :

-

Piperazine Functionalization: A piperazine derivative reacts with 4-chlorophenyl isocyanate to form the carboxamide linkage.

-

Indole Coupling: The secondary amine of the piperazine undergoes nucleophilic substitution with 4-bromoindole under palladium catalysis.

Key reaction conditions include anhydrous dimethylformamide (DMF) as a solvent, triethylamine as a base, and temperatures of 80–100°C. The final product is purified via column chromatography, yielding a white crystalline solid with a melting point of 172–174°C . The carboxamide group exhibits reactivity toward Grignard reagents and lithium aluminum hydride, enabling further derivatization .

Biological Activity and Mechanism

In vitro studies highlight the compound’s affinity for serotonin (5-HT) and dopamine receptors, with IC₅₀ values of 120 nM and 450 nM, respectively . The indole moiety mimics tryptophan’s structure, facilitating interactions with neurotransmitter-binding pockets. Electrophysiological assays on rat hippocampal neurons demonstrate dose-dependent inhibition of glutamate release (35% reduction at 10 μM), suggesting modulatory effects on excitatory neurotransmission .

| Biological Target | Effect Observed | Concentration | Source |

|---|---|---|---|

| 5-HT₂A Receptor | Partial agonism | 100 nM | |

| Dopamine D3 Receptor | Antagonism | 1 μM | |

| Glutamate Release | Inhibition | 10 μM |

Notably, the 4-chlorophenyl group enhances blood-brain barrier permeability, as evidenced by a logP value of 2.8. Metabolic stability assays in human liver microsomes show a half-life of 48 minutes, indicating moderate hepatic clearance .

Therapeutic Applications

Oncology Research

While primary research focuses on neurological applications, preliminary data indicate antiproliferative activity against glioblastoma cells (IC₅₀ = 8.2 μM). The mechanism may involve inhibition of PI3K/Akt signaling, though further validation is required.

Comparative Analysis with Structural Analogs

Replacing the 4-chlorophenyl group with a benzoyl moiety (as in N-(4-benzoylphenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide) increases molecular weight to 424.5 g/mol but reduces 5-HT₂A affinity by 60% . Conversely, substituting the indole with pyrazine (per WO2017079641A1) enhances M4 receptor selectivity but lowers metabolic stability .

Research Gaps and Future Directions

Current limitations include:

-

Insufficient in vivo pharmacokinetic data.

-

Unclear off-target effects on adrenergic receptors.

-

Scalability challenges in synthesis.

Proposed studies include:

-

Phase I clinical trials for anxiety disorders.

-

Development of radiolabeled analogs for PET imaging.

-

QSAR modeling to optimize receptor selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume